3-Phenylisothiazol-5-amine can be classified under the broader category of isothiazole derivatives. Isothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific molecular formula for 3-Phenylisothiazol-5-amine is , and its molecular weight is approximately 180.24 g/mol. The compound's structure features a phenyl group attached to the isothiazole ring at the 3-position, with an amino group at the 5-position, contributing to its reactivity and biological activity.
The synthesis of 3-Phenylisothiazol-5-amine typically involves several methods, including:
These synthetic methods can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reactant concentrations to maximize yield and purity.
The molecular structure of 3-Phenylisothiazol-5-amine can be represented by its canonical SMILES notation: C1=CC(=C(S1)N)C(=N)C2=CC=CC=C2
. The compound features:
The structural characteristics contribute significantly to its chemical reactivity and potential biological activities.
3-Phenylisothiazol-5-amine can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for compounds like 3-Phenylisothiazol-5-amine often involves interactions with biological targets such as enzymes or receptors. The amino group may facilitate hydrogen bonding with specific sites on target proteins, influencing their activity. Additionally, the aromatic nature of the phenyl group allows for π-stacking interactions with nucleic acids or proteins, potentially leading to alterations in cellular processes.
3-Phenylisothiazol-5-amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in chemical synthesis and biological studies.
3-Phenylisothiazol-5-amine has potential applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2